molecular formula C8H13NO B12830942 Cis-2-hydroxycycloheptane-1-carbonitrile

Cis-2-hydroxycycloheptane-1-carbonitrile

Cat. No.: B12830942
M. Wt: 139.19 g/mol
InChI Key: UUKOIADLIKOKAF-YUMQZZPRSA-N
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Description

Cis-2-Hydroxycycloheptane-1-carbonitrile is a chiral organic compound belonging to the class of cycloheptane carbonitriles. This molecule features a seven-membered ring with both a hydroxyl (-OH) and a nitrile (-C#N) functional group attached to adjacent carbon atoms in a cis-configuration. With a molecular formula of C7H11NO and a molecular weight of approximately 125.17 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry research . The presence of two adjacent stereocenters makes it a valuable chiral precursor for the synthesis of more complex, biologically active molecules. While the specific applications for this exact stereoisomer are not fully detailed in the literature, related hydroxycarbonitrile structures are frequently employed in the research and development of pharmaceutical compounds, including investigations into CDK inhibitors . The compound should be handled with appropriate safety precautions. Based on data for a similar stereoisomer, (1s,2r)-2-Hydroxycycloheptane-1-carbonitrile, it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers are advised to consult the safety data sheet for detailed handling and hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1S,2S)-2-hydroxycycloheptane-1-carbonitrile

InChI

InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2/t7-,8-/m0/s1

InChI Key

UUKOIADLIKOKAF-YUMQZZPRSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)C#N

Canonical SMILES

C1CCC(C(CC1)O)C#N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization and Stereochemical Inversion

Drawing from the synthesis of cis-1-amino-2-hydroxycycloalkanes (), a two-step process could be adapted:

  • Step 1 : Treatment of a trans-configured precursor (e.g., trans-2-hydroxycycloheptane-1-carbonitrile) with a strong acid (e.g., methanesulfonic acid, triflic acid) at 80–120°C for 3–20 hours. This facilitates stereochemical inversion via an acid-mediated hydrolysis-recyclization mechanism.
  • Step 2 : Basification (pH 11–13) with NaOH/KOH, followed by extraction using methylene chloride or 1,2-dichloroethane. The organic phase is decolorized with activated carbon, dried (MgSO₄), filtered through Celite, and concentrated. Crystallization is induced via heptane addition at 40°C, yielding the cis-isomer ().

Key Data :

Parameter Value Source
Acid Methanesulfonic acid
Temperature 80–120°C
Reaction Time 3–20 hours
Extraction Solvent CH₂Cl₂
Crystallization Solvent Heptane
Yield Up to 84% (analogous systems)

Organocatalytic Fluorinative Ring Contraction

Inspired by the synthesis of cis-α,α-difluorocyclopropanes (), a stereoselective approach could employ:

  • Catalytic System : I(I)/I(III) catalysis with HF sources (e.g., amine·HF complexes).
  • Substrate : A bicycloheptane derivative, serving as a masked cycloheptene equivalent. Under Brønsted acid activation, the strained alkene undergoes fluorinative ring contraction to form the cis-configured product.

Mechanistic Insights :

  • In situ generation of cycloheptene intermediates.
  • Conformational control via ester or nitrile coordination to iodine(III) species ensures cis selectivity ().

Transition Metal-Catalyzed Tandem Hydrosilylation-Aldol Reaction

Adapting methodology from rhodium(I)-catalyzed cyclopentanoid synthesis ():

  • Precursor : 8-Oxo-2-octenoate derivatives, prepared via Claisen rearrangement of allyl vinyl ethers.
  • Reaction : Rhodium(I) catalysis (e.g., RhCl(PPh₃)₃) promotes hydrosilylation of the α,β-unsaturated ester, followed by intramolecular aldol cyclization to form the cycloheptane ring.
  • Functionalization : Subsequent nitrile introduction via nucleophilic substitution or Strecker synthesis.

Optimization Parameters :

Parameter Value Source
Catalyst RhCl(PPh₃)₃
Solvent Dichloroethane/DMF
Reducing Agent NaBH(OAc)₃

Stereoselective Hydroxylation of Cycloheptene Nitriles

Using epoxidation/hydrolysis strategies:

  • Epoxidation : Treat cycloheptene-1-carbonitrile with a peracid (e.g., mCPBA) to form an epoxide.
  • Acid-Catalyzed Hydrolysis : Selective ring-opening with aqueous H₂SO₄ or HClO₄ to yield cis-2-hydroxycycloheptane-1-carbonitrile.

Example Conditions :

Step Conditions
Epoxidation mCPBA, CH₂Cl₂, 0°C → RT, 12h
Hydrolysis 10% H₂SO₄, 50°C, 6h

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Cis-2-hydroxycycloheptane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cycloheptanone or cycloheptane carboxylic acid.

    Reduction: Formation of cycloheptane-1-amine.

    Substitution: Formation of various substituted cycloheptane derivatives.

Scientific Research Applications

Cis-2-hydroxycycloheptane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-hydroxycycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Cis-2-hydroxycycloheptane-1-carbonitrile with structurally related cyclic carbonitriles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Stability/Storage
This compound C₈H₁₁NO 153.18 -OH (cis), -CN Not reported Likely sensitive to moisture/oxidation
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ 192.3 Piperidine, -CN Crystalline solid Stable at -20°C, ≥5 years
1-Cyclohexene-1-carbonitrile C₇H₉N 107.15 -CN, cyclohexene (unsaturated) Liquid (inferred) Reactivity with strong acids/bases
4-Methyl-3-cyclohexene-1-carbonitrile C₈H₁₁N 121.18 -CN, methyl, cyclohexene Not reported Likely volatile
1-(2-hydroxyethyl)cyclopropane-1-carbonitrile C₆H₈N₂O 124.14 -OH, -CN, cyclopropane Not reported Requires careful handling
Key Observations:
  • Ring Size and Saturation: The cycloheptane ring in the target compound introduces greater conformational flexibility compared to six-membered cyclohexane or cyclopentane derivatives (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, C₁₂H₁₉NO₃ ).
  • Reactivity: The nitrile group may undergo hydrolysis or nucleophilic substitution, similar to 1-Piperidinocyclohexanecarbonitrile, which is used in synthetic pathways .

Physicochemical Properties

  • Boiling/Melting Points: Cyclohexene carbonitriles (e.g., 1-Cyclohexene-1-carbonitrile) typically exhibit lower boiling points due to unsaturation and smaller molecular weight . The hydroxyl group in the target compound may elevate its melting point compared to non-polar analogs.
  • Solubility: Hydroxyl groups (as in 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile ) enhance water solubility, whereas piperidine-containing derivatives (e.g., 1-Piperidinocyclohexanecarbonitrile ) are more lipophilic.

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